4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole
Description
Properties
IUPAC Name |
4,5-dimethyl-1-prop-2-ynylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-4-5-10-6-9-7(2)8(10)3/h1,6H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUFCVKUFALPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .
Industrial Production Methods: Industrial production of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Propargyl Group
The propargyl substituent undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines : In polar aprotic solvents (DMF, acetone) with K₂CO₃, the propargyl group participates in alkylation reactions with amines (e.g., 4-aminophenol) to form N-alkylated derivatives .
-
Halogen displacement : Propargyl bromides react with imidazole derivatives in DMF under reflux to yield substituted products .
Table 1: Representative Nucleophilic Substitution Reactions
Cycloaddition Reactions
The alkyne moiety in the propargyl group participates in 1,3-dipolar cycloadditions with azides (Click Chemistry):
-
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms 1,2,3-triazole-linked imidazole derivatives under mild conditions .
-
Base-mediated isomerization : Phosphazene bases (e.g., BEMP) catalyze allenamide formation, enabling regioselective cyclization to imidazol-2-ones .
Mechanism :
-
Base-induced deprotonation of the propargyl group.
-
Isomerization to an allenamide intermediate.
Electrophilic Aromatic Substitution on the Imidazole Ring
The 4,5-dimethylimidazole core undergoes electrophilic substitution at the C2 position due to electron-donating methyl groups:
Table 2: Electrophilic Substitution Examples
| Reaction | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 2-Nitro-4,5-dimethylimidazole | >90% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 2-Bromo-4,5-dimethylimidazole | 88% |
Coordination Chemistry
The imidazole nitrogen coordinates with transition metals, forming complexes with applications in catalysis and bioinorganic chemistry:
-
Zn²⁺/Cu²⁺ complexes : Stabilize tetrahedral geometries, enhancing catalytic activity in hydrolysis reactions .
-
Pd(II) complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Interactions
The compound exhibits bioactivity through:
-
Enzyme inhibition : Competes with histidine in metalloenzyme active sites (e.g., cytochrome P450) .
-
DNA intercalation : The planar imidazole ring intercalates into DNA, showing antitumor activity .
Table 3: Biological Activity Data
| Assay | Target | IC₅₀/EC₅₀ | Reference Compound | Source |
|---|---|---|---|---|
| Anticancer (HeLa) | DNA topoisomerase II | 15.67 ± 2.52 µM | Cisplatin (23.0 ± 1.73 µM) | |
| Antibacterial | E. coli | 26.33 ± 1.53 µM | Ampicillin (28.67 ± 1.15 µM) |
Oxidation and Reduction
Scientific Research Applications
Anticancer Properties
Imidazole derivatives, including 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole, have been studied for their anticancer activities. Research indicates that several imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds have been shown to inhibit DNA topoisomerases and induce apoptosis in cancer cells. In a study by Baviskar et al., imidazole derivatives demonstrated potent catalytic inhibition of DNA topoisomerase II, highlighting their potential as anticancer agents .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C1 (Imidazole derivative) | HEK 293 | 25 |
| C4 (Imidazole derivative) | HeLa | 25.3 |
| C5 (Imidazole derivative) | HCT-116 | 16.1 |
| C17 (Pyrrole–imidazole series) | PANC | 0.063 |
Antimicrobial Activity
The antimicrobial properties of imidazole derivatives are well-documented. Studies have shown that these compounds possess significant antibacterial and antifungal activities. For example, Jain et al. synthesized several imidazole derivatives and evaluated their activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacteria | Activity |
|---|---|---|
| Compound 1a | S. aureus | Good |
| Compound 4h | B. subtilis | Potent |
| Compound X | E. coli | Moderate |
Synthesis and Modifications
The synthesis of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole can be achieved through various methods, including alkylation reactions involving nitroimidazoles as starting materials. Recent studies emphasize the importance of structural modifications to enhance biological activity, indicating that slight changes in substituents can lead to improved pharmacological profiles .
Therapeutic Potential
Given their diverse biological activities, imidazole derivatives like 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole are being explored for therapeutic applications beyond cancer treatment and antimicrobial use. Their anti-inflammatory properties and potential as analgesics are areas of ongoing research .
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the prop-2-ynyl group allows for unique interactions with biological macromolecules, potentially leading to the inhibition of enzyme activity or alteration of receptor function .
Comparison with Similar Compounds
N1-Substituent Variations
- The phenyl substituent also reduces alkyne-related reactivity, making the compound less prone to click reactions.
- 4,5-Dimethyl-1-(o-tolyl)-1H-imidazole (): The ortho-methylphenyl group introduces steric hindrance, which may restrict rotational freedom and alter crystal packing compared to the propargyl derivative .
- 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (): Electron-withdrawing (fluoro) and electron-donating (methoxy) groups on aryl substituents modulate electronic properties, affecting dipole moments and optical behavior .
C2-Substituent Variations
- 4,5-Diphenyl-2-p-tolyl-1H-imidazole (): Bulky p-tolyl groups at C2 and diphenyl groups at C4/C5 increase molecular weight and hydrophobicity, impacting solubility and melting points (231–233°C) .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
4,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this imidazole derivative, focusing on its antimicrobial properties and other relevant pharmacological activities.
Synthesis of 4,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole
The synthesis of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including:
- Reaction with Propargyl Bromide : This method involves the reaction of a substituted imidazole with propargyl bromide in the presence of a base such as sodium hydride (NaH) to form the desired product .
- Use of Catalysts : Catalytic methods may also be employed to enhance yield and purity during synthesis, although specific catalytic systems are not extensively documented for this compound.
Antimicrobial Activity
The biological evaluation of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole has revealed significant antimicrobial properties. Various studies have assessed its efficacy against a range of pathogens:
- Antifungal Activity : Research indicates that imidazole derivatives exhibit higher antifungal activity compared to antibacterial and anticancer activities. For instance, in studies involving substituted imidazoles, antifungal activity was notably pronounced against species such as Candida albicans and Aspergillus niger .
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, significant inhibition zones were observed in assays against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
The mechanism underlying the biological activity of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole is thought to involve interference with microbial DNA synthesis. Imidazole derivatives can generate reactive species that inhibit crucial enzymes involved in DNA replication and repair processes .
Case Studies and Research Findings
Several studies have focused on the biological implications of imidazole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated various imidazole derivatives for their antimicrobial properties using the disc diffusion method. The results indicated that 4,5-dimethyl derivatives exhibited significant inhibition against tested pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .
- Synergistic Effects : Some studies have reported that combining 4,5-dimethyl derivatives with established antibiotics like ciprofloxacin enhances their efficacy by reducing the MIC values significantly . This suggests potential for developing combination therapies leveraging this compound’s activity.
- Toxicity Assessments : Toxicological evaluations using brine shrimp lethality assays indicated that while some derivatives showed promising antimicrobial activity, they also exhibited low toxicity profiles, making them suitable candidates for further development in clinical settings .
Comparative Biological Activity Table
Q & A
Q. What are the most reliable synthetic routes for preparing 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole, and how can regioselectivity be optimized?
Methodological Answer: The synthesis typically involves cyclization or alkylation strategies. For example, base-promoted cyclization of amidines with ketones under transition-metal-free conditions has been reported for structurally similar imidazoles (e.g., spiro-fused derivatives) . To optimize regioselectivity during propargyl group installation, control reaction parameters such as:
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the propargyl proton (δ ~2.5–3.0 ppm, triplet) and methyl groups (δ ~2.0–2.3 ppm for C4/C5-CH3). Aromatic protons in substituted analogs appear at δ ~7.0–8.0 ppm .
- IR : Stretching vibrations for C≡C (propargyl, ~2100 cm⁻¹) and C=N (imidazole ring, ~1600 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C9H12N2, exact mass 148.10) .
Q. What are the common impurities or byproducts formed during synthesis, and how can they be mitigated?
Methodological Answer:
- Byproducts : Over-alkylation (e.g., bis-propargyl derivatives) or incomplete cyclization.
- Mitigation :
Advanced Research Questions
Q. How do steric and electronic effects of the propargyl and methyl groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric effects : The 4,5-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactions (e.g., Suzuki coupling) to the propargyl-terminated site .
- Electronic effects : The electron-withdrawing propargyl group increases imidazole ring electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions .
- Experimental validation : Perform DFT calculations (e.g., Mulliken charges) to predict reactive sites, followed by small-scale coupling trials (e.g., with aryl halides) .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- Case study : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., ring puckering).
Q. How can this compound serve as a precursor for bioactive imidazole derivatives, and what assays validate its potential?
Methodological Answer:
- Derivatization : Introduce pharmacophores via click chemistry (e.g., CuAAC with azides) at the propargyl group .
- Bioactivity assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
